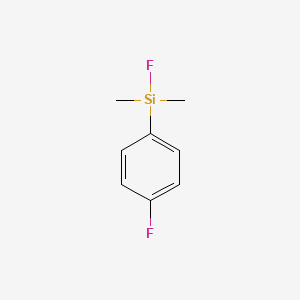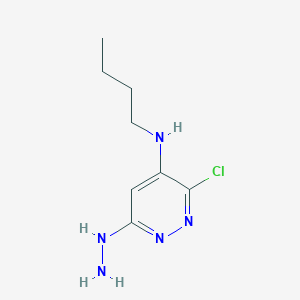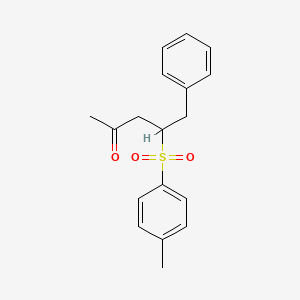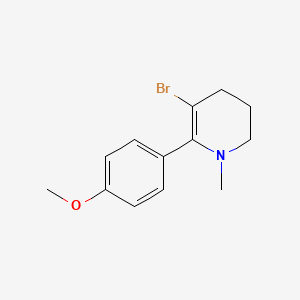
Diphenyl (trimethylsilyl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (trimethylsilyl)methyl phosphate is an organophosphorus compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (trimethylsilyl)methyl phosphate typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(C6H5)2P+(CH3)3SiCl→(C6H5)2P−Si(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form phosphonic acids and silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with trimethylsilyl halides often used to cleave the C-O bond.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphonic acids and silanols.
Scientific Research Applications
Diphenyl (trimethylsilyl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diphenyl (trimethylsilyl)methyl phosphate involves its interaction with molecular targets through its phosphate and trimethylsilyl groups. These interactions can lead to the formation of stable complexes with metals or other substrates, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Contains only the trimethylsilyl group, leading to different reactivity.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Diphenyl (trimethylsilyl)methyl phosphate is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
61357-03-7 |
|---|---|
Molecular Formula |
C16H21O4PSi |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
diphenyl trimethylsilylmethyl phosphate |
InChI |
InChI=1S/C16H21O4PSi/c1-22(2,3)14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
HZRCQSUJIUKZIB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)

![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)



![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)


